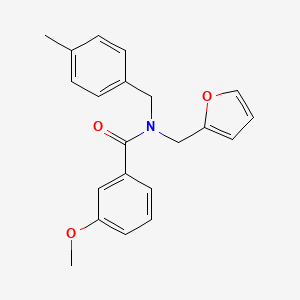![molecular formula C17H16N4O4S B11417356 ethyl 2-(2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B11417356.png)
ethyl 2-(2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazole ring. The final step involves esterification to form the ethyl acetate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to ensure consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(2-{7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-AMIDO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(2-(7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carboxamido)thiazol-4-yl)acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Medizin: Wird auf seine entzündungshemmenden, antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von Ethyl-2-(2-(7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carboxamido)thiazol-4-yl)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme binden und deren Aktivität hemmen, indem sie stabile Komplexe mit den aktiven Zentren bildet . Diese Interaktion wird durch das Vorhandensein der Pyrido[1,2-a]pyrimidin- und Thiazolringe erleichtert, die mehrere Kontaktpunkte mit dem Enzym bieten . Die genauen beteiligten Pfade hängen von dem spezifischen untersuchten biologischen Ziel ab .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyd .
- 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl-4-(6-Fluor-1,2-benzisoxazol-3-yl)piperidin-1-carboxylat .
- 2-(6,7,8,9-Tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl-4-(6-Fluor-1,2-benzisoxazol-3-yl)-1-piperidincarboxylat .
Einzigartigkeit
Ethyl-2-(2-(7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carboxamido)thiazol-4-yl)acetat ist aufgrund seiner spezifischen Kombination aus Pyrido[1,2-a]pyrimidin- und Thiazolringen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen . Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieapplikationen .
Eigenschaften
Molekularformel |
C17H16N4O4S |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
ethyl 2-[2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16N4O4S/c1-3-25-14(22)6-11-9-26-17(19-11)20-15(23)12-7-18-13-5-4-10(2)8-21(13)16(12)24/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,23) |
InChI-Schlüssel |
ZGQGOYWEHUKTFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3C=CC(=CN3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417279.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417287.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B11417290.png)
![3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11417315.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11417323.png)

![5-chloro-2-(ethylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11417331.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417342.png)
![N-(4-chlorobenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417347.png)
![2-Adamantan-1-yl-4-chloro-5-[4-(4-fluoro-phenyl)-piperazin-1-yl]-2H-pyridazin-3-one](/img/structure/B11417352.png)
![2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11417357.png)
![ethyl 4-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B11417365.png)
![5-butyl-4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417372.png)
![5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417374.png)
